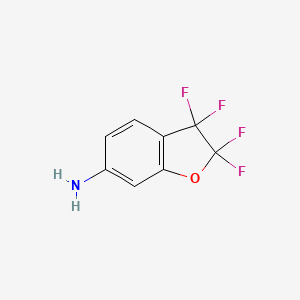

2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine

Description

2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine (CAS: 114851-31-9) is a fluorinated benzofuran derivative with the molecular formula C₈H₅F₄NO and a molar mass of 207.12 g/mol . Its structure features a dihydrobenzofuran core where the 2- and 3-positions are fully substituted with fluorine atoms, creating a tetrafluoro motif. The 6-position is occupied by an amine group, making the compound highly electron-deficient due to fluorine's strong electron-withdrawing nature.

Properties

IUPAC Name |

2,2,3,3-tetrafluoro-1-benzofuran-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-7(10)5-2-1-4(13)3-6(5)14-8(7,11)12/h1-3H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRADTYBQVBBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(C2(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine typically involves the fluorination of a suitable benzofuran precursor. One common method is the reaction of 2,3-dihydrobenzofuran with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: This compound serves as a key intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions.

Biology

- Biological Activity Studies: Research has indicated potential antimicrobial and anticancer properties. The compound's lipophilicity due to fluorination enhances its ability to penetrate cell membranes, making it a candidate for further biological investigations.

Medicine

- Drug Development: The compound is being explored for its potential in designing fluorinated pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts.

Industry

- Specialty Chemicals Production: It is utilized in manufacturing specialty chemicals that require unique properties such as high thermal stability and resistance to chemical degradation. These characteristics are particularly valuable in applications involving harsh environmental conditions.

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of various fluorinated benzofurans on cancer cell lines. Results indicated that 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine exhibited significant inhibition of cell proliferation in certain cancer types.

- Antimicrobial Properties : Research focused on the antimicrobial efficacy of this compound against various bacterial strains demonstrated promising results that warrant further exploration into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound’s fluorination pattern and amine positioning distinguish it from analogs. Below is a comparative analysis based on molecular structure, substituents, and inferred properties:

Table 1: Key Structural Comparisons

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents (Positions) | Key Features |

|---|---|---|---|---|

| 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine | C₈H₅F₄NO | 207.12 | F (2,3), NH₂ (6) | High electronegativity, rigid core |

| (R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine | C₉H₈F₃NO | 203.16 | CF₃ (6), NH₂ (3) | Trifluoromethyl group, stereospecific |

| 3,3-Dimethyl-2,3-dihydrobenzofuran-6-amine | C₁₀H₁₃NO | 163.22 | CH₃ (2,3), NH₂ (6) | Steric bulk, reduced electronegativity |

| 2,3-Dihydrobenzofuran-6-amine | C₈H₉NO | 135.16 | H (2,3), NH₂ (6) | Non-fluorinated, simple structure |

| 6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride | C₈H₉ClN₂O·HCl | 213.08 | Cl (6), NH₂ (3) + HCl salt | Chlorine substitution, ionic form |

Sources :

Key Findings :

Fluorination vs. The trifluoromethyl analog (CAS: 1272732-77-0) introduces steric bulk at position 6 but lacks the adjacent fluorination, reducing electronic effects compared to the target compound .

Amine Position: Moving the amine group from position 6 (target compound) to position 3 (e.g., CAS: 1272732-77-0 or 944899-93-8) alters reactivity.

Halogen Substitution :

- Chlorine substitution (e.g., 6-chloro derivatives in ) offers moderate electron withdrawal but with larger atomic size, affecting steric interactions and solubility .

Biological Activity

Overview

2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine is a fluorinated organic compound with the molecular formula C8H5F4NO. Its unique structure, which includes a benzofuran ring system substituted with four fluorine atoms and an amine group, has made it a subject of interest in various scientific research fields, particularly in biology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential applications and mechanisms of action.

- Molecular Formula: C8H5F4NO

- Molar Mass: 207.12 g/mol

- CAS Number: 114851-31-9

The biological activity of this compound is largely attributed to its ability to penetrate cell membranes due to the lipophilic nature imparted by the fluorine atoms. Once inside the cell, it interacts with various molecular targets such as enzymes and receptors. The specific pathways and targets can vary based on the context of its use.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that fluorinated compounds can enhance the efficacy of traditional antibiotics by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research into related benzofuran derivatives has demonstrated their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors targeting PARP have been explored for their therapeutic efficacy in cancer treatment, particularly in cancers with BRCA1 or BRCA2 mutations .

Study on PARP Inhibition

A significant study investigated the structure-activity relationship (SAR) of 2,3-dihydrobenzofuran derivatives as PARP inhibitors. A lead compound showed an IC50 value of 9.45 μM against PARP-1. Modifications to the benzofuran core led to improved potency in certain derivatives . This highlights the potential of fluorinated benzofurans in developing novel anticancer agents.

| Compound | IC50 (μM) | Notes |

|---|---|---|

| Lead Compound | 9.45 | Initial finding |

| Modified Derivative | 0.531 | Significant improvement in potency |

Antimicrobial Activity Assessment

Another study focused on assessing the antimicrobial activity of various fluorinated compounds similar to this compound. The results indicated that these compounds could effectively inhibit the growth of several bacterial strains through mechanisms that disrupt cellular integrity and function.

Drug Development

Due to its unique properties and biological activities, this compound is being investigated for its potential use in drug development. Its ability to modulate enzyme activity makes it a candidate for designing new pharmaceuticals targeting various diseases.

Specialty Chemicals

In addition to biological applications, this compound is utilized in producing specialty chemicals with enhanced thermal stability and resistance to chemical degradation. Its unique fluorinated structure allows for applications in materials science and chemical engineering.

Q & A

Q. Example Protocol :

Start with 2,3-dihydrobenzofuran-6-amine.

Fluorinate using tetrafluoroethylene under inert conditions.

Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Confirm yield via HPLC (typically 60–75% for analogous fluorinated amines) .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

Analytical techniques must address challenges from fluorine’s electronegativity and steric effects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.